molecular formula C7H11N3 B1345180 Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)- CAS No. 97482-07-0

Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)-

Cat. No. B1345180
CAS RN: 97482-07-0
M. Wt: 137.18 g/mol
InChI Key: LBZZNASGPKRVDC-UHFFFAOYSA-N
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Description

Tautomerism of Cyanamide

Cyanamide, a compound with the formula NH2CN, has been extensively studied since its first synthesis in 1851. The tautomeric nature of cyanamide involves two structures: NH2CN and NH : C : NH. The equilibrium between these isomers is significantly skewed towards the cyanide structure, as indicated by the compound's physical properties. This tautomeric behavior is a fundamental aspect of cyanamide's chemistry and has implications for its reactivity and applications .

Synthesis Analysis

The synthesis of cyanamide derivatives has been explored in various studies. For instance, the reaction of cyanogen azide with N-substituted-1,2-dihydropyridines has been investigated, leading to the formation of tetrahydropyridylidene-4-cyanamides. This reaction has been shown to produce a mixture of stereoisomers, and in some cases, unexpected products such as 2,7-diazabicyclo[4.1.0]hept-4-ene and 2-diazo-1,2,3,6-tetrahydropyridylidene-3-cyanamide. The mechanisms for these reactions have been discussed, providing insight into the reactivity of cyanamide derivatives .

Molecular Structure Analysis

The molecular structure of cyanamide derivatives can be complex, as demonstrated by the synthesis of compounds containing tetrazole and/or cyanamide moieties. These compounds have been characterized using spectroscopic methods and elemental analyses, confirming their structures. The design of these molecules is often driven by their potential biological activities, such as inhibition of the cyclooxygenase-2 enzyme .

Chemical Reactions Analysis

Cyanamides are versatile in chemical reactions due to their amino and cyano functionalities. They have been used in the synthesis of pharmaceuticals, agricultural chemicals, health products, and materials. The past two decades have seen significant advances in the development of synthetic methods and transformations of cyanamides, highlighting their importance in organic synthesis and medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanamide derivatives are influenced by their molecular structures. For example, the magnetic properties of azide/cyanate-bridged copper(II) compounds have been studied, revealing ferromagnetic interactions. These properties are determined by the coordination geometry of the metal ion and the nature of the bridging ligands, which in this case include cyanamide derivatives. Such studies contribute to our understanding of the physical properties of cyanamide-based materials and their potential applications .

Scientific Research Applications

  • Cycloaddition Chemistry

    • Field : Organic Chemistry
    • Application : Cyanamides are used in cycloaddition chemistry .
    • Results : The outcomes of these reactions can vary widely depending on the specific reactants and conditions used .
  • Aminocyanation Reactions

    • Field : Organic Chemistry
    • Application : Cyanamides are used in aminocyanation reactions .
    • Results : The outcomes of these reactions can vary widely depending on the specific reactants and conditions used .
  • Electrophilic Cyanide-Transfer Agents

    • Field : Organic Chemistry
    • Application : Cyanamides are used as electrophilic cyanide-transfer agents .
    • Results : The outcomes of these reactions can vary widely depending on the specific reactants and conditions used .
  • Radical and Coordination Chemistry

    • Field : Organic Chemistry
    • Application : Cyanamides have unique radical and coordination chemistry .
    • Results : The outcomes of these reactions can vary widely depending on the specific reactants and conditions used .
  • Agricultural Use

    • Field : Agriculture
    • Application : Cyanamide, under the trade name Dormex, is a common agricultural rest-breaking agent applied in spring to stimulate uniform opening of buds, early foliation and bloom .
    • Results : Cyanamide can effectively compensate for the moderate lack of chilling units accumulated in the previous autumn and save the harvest that would otherwise be lost .
  • Materials and Biological Sciences

    • Field : Materials and Biological Sciences
    • Application : The organometallic complexes of cyanamide find application in materials sciences and more recently in the biological sciences .
    • Method : Substituted cyanamides offer multiple coordination sites: (i) end on σ-bonding via the nitrile nitrogen (ii) side on π-bond via the nitrile group (iii) via the amine nitrogen and (iv) via the aromatic π .
    • Results : The outcomes of these reactions can vary widely depending on the specific reactants and conditions used .
  • Alcohol-Deterrent Drug

    • Field : Medicine
    • Application : Cyanamide is used as an alcohol-deterrent drug .
    • Results : The outcomes of these reactions can vary widely depending on the specific reactants and conditions used .
  • Production of Pharmaceuticals and Other Organic Compounds

    • Field : Pharmaceutical Chemistry
    • Application : Cyanamide is widely used in the production of pharmaceuticals and other organic compounds .
    • Results : The outcomes of these reactions can vary widely depending on the specific reactants and conditions used .

properties

IUPAC Name

3,4,5,6-tetrahydro-2H-azepin-7-ylcyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-6-10-7-4-2-1-3-5-9-7/h1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZZNASGPKRVDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NCC1)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30242996
Record name Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30242996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)-

CAS RN

97482-07-0
Record name Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097482070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30242996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]carbonitrile
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